N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408780
InChI: InChI=1S/C11H23NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h10-12H,3-9H2,1-2H3
SMILES: CCOCCNC1CCCC(C1)C
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine

CAS No.:

Cat. No.: VC13408780

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine -

Specification

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
IUPAC Name N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine
Standard InChI InChI=1S/C11H23NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h10-12H,3-9H2,1-2H3
Standard InChI Key BGNNRSIHQVGDQK-UHFFFAOYSA-N
SMILES CCOCCNC1CCCC(C1)C
Canonical SMILES CCOCCNC1CCCC(C1)C

Introduction

Chemical Structure and Molecular Characteristics

N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine features a cyclohexane backbone with two distinct substituents:

  • A methyl group at the 3-position, introducing steric effects and influencing ring conformation.

  • A 2-ethoxyethylamine group at the 1-position, contributing polarity and hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC<sub>11</sub>H<sub>23</sub>NO
Molecular Weight185.31 g/mol (calculated)
IUPAC NameN-(2-ethoxyethyl)-3-methylcyclohexan-1-amine
CAS NumberNot yet assigned
SMILES NotationCOC(C)NCC1CCCC(C1)C

The molecular formula is derived from structural analogs such as N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine (C<sub>12</sub>H<sub>25</sub>NO, MW 199.33 g/mol). The 2-ethoxyethyl chain reduces the carbon count by one compared to the 3-ethoxypropyl analog, resulting in a lighter molecular weight.

Synthesis and Preparation

The synthesis of N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine likely involves multi-step reactions common in secondary amine production:

Key Synthetic Routes

  • Reductive Amination:

    • Reacting 3-methylcyclohexanone with 2-ethoxyethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target amine .

    • Reaction:

      3-Methylcyclohexanone+2-EthoxyethylamineNaBH3CNN-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine\text{3-Methylcyclohexanone} + \text{2-Ethoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine}
    • This method is widely used for secondary amines due to its high selectivity .

  • Alkylation of Primary Amines:

    • Treating 3-methylcyclohexanamine with 2-ethoxyethyl bromide under basic conditions.

    • Reaction:

      3-Methylcyclohexanamine+BrCH2CH2OCH2CH3BaseN-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine+HBr\text{3-Methylcyclohexanamine} + \text{BrCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine} + \text{HBr}
    • This approach requires careful control of stoichiometry to avoid over-alkylation .

Purification and Characterization

  • Chromatography: Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the pure product.

  • Spectroscopic Analysis:

    • <sup>1</sup>H NMR: Peaks at δ 1.0–1.5 ppm (cyclohexane protons), δ 3.4–3.6 ppm (ethoxy group), and δ 2.5–2.8 ppm (amine protons).

    • IR Spectroscopy: Stretching vibrations at ~3300 cm<sup>−1</sup> (N–H) and ~1100 cm<sup>−1</sup> (C–O–C) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the ethoxy group; poorly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to oxidation in air, requiring storage at low temperatures.

Thermal Properties

  • Melting Point: Estimated at −20°C to 10°C (amorphous solid or liquid at room temperature).

  • Boiling Point: Predicted to range between 230°C and 250°C under reduced pressure .

Table 2: Comparative Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
N-(3-Ethoxypropyl)-3-methylcyclohexan-1-amineC<sub>12</sub>H<sub>25</sub>NO199.33Longer ethoxy chain
N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amineC<sub>11</sub>H<sub>23</sub>NO185.31Methyl at 4-position

Comparison with Related Compounds

The 3-methylcyclohexane core differentiates this compound from analogs like N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine. The methyl group’s position influences steric hindrance and reactivity:

  • 3-Methyl Substitution: Creates a more crowded equatorial configuration, reducing reaction rates at the amine site.

  • 4-Methyl Substitution: Allows for axial-equatorial isomerism, altering solubility and biological activity .

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